3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid
Description
This compound is a structurally complex molecule featuring a piperidin-4-yl core modified with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen position. The 2-(phenylmethoxycarbonylamino) substituent introduces a carboxybenzyl (Cbz) group, which is another common protecting group in peptide synthesis. The Boc and Cbz groups suggest its utility as an intermediate in multi-step organic syntheses, particularly for bioactive molecules requiring orthogonal protection strategies .
Properties
Molecular Formula |
C21H28N2O6 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid |
InChI |
InChI=1S/C21H28N2O6/c1-21(2,3)29-20(27)23-11-9-15(10-12-23)13-17(18(24)25)22-19(26)28-14-16-7-5-4-6-8-16/h4-8,13,15H,9-12,14H2,1-3H3,(H,22,26)(H,24,25) |
InChI Key |
FWHAVCGWXDBPRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C=C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and coupling reactions to attach the phenyl and other groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. These methods aim to maximize efficiency and minimize waste, ensuring the compound can be produced in sufficient quantities for research and potential commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Variations: The target compound’s Cbz group distinguishes it from analogs like 1173673-71-6 (phenyl substituent) and 193085-24-4 (acetic acid/idene system). The Cbz group enhances steric bulk and may influence solubility or binding affinity . The propenoic acid moiety introduces α,β-unsaturation, enabling Michael addition or conjugation reactions, unlike the saturated propanoic acid in or the methyl ester in .
Molecular Weight and Complexity: The target compound (~435.4 g/mol) is heavier than 193085-24-4 (241.3 g/mol) due to the Cbz group and extended side chain. Higher molecular weight may impact bioavailability but could improve target specificity . The oxazole-containing analog () has a higher estimated molecular weight (~505.5 g/mol), likely due to its aromatic heterocycle and phenoxy group .
Applications :
- Drug Intermediates : Compounds like 193085-24-4 and the target molecule are explicitly labeled as drug intermediates, suggesting roles in constructing bioactive molecules .
- Protecting Groups : The Boc and Cbz groups in the target compound enable selective deprotection strategies, critical for peptide and nucleotide synthesis .
Research Findings and Implications
- Synthetic Utility : The Boc and Cbz groups in the target compound allow orthogonal protection, a feature shared with 1173673-71-6 but absent in simpler analogs like 193085-24-4 .
- Bioactivity Clues: While direct biological data for the target compound is unavailable, analogs like the oxazole derivative () are linked to anti-inflammatory activity, suggesting that the target’s propenoic acid group could modulate similar pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
